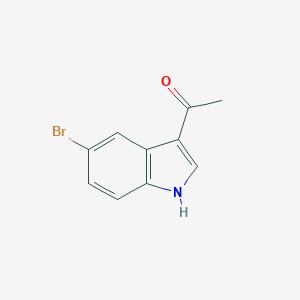

1-(5-bromo-1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCQCVYGHWTDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478293 | |

| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19620-90-7 | |

| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Stability of 1-(5-bromo-1H-indol-3-yl)ethanone

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(5-bromo-1H-indol-3-yl)ethanone in Medicinal Chemistry

1-(5-bromo-1H-indol-3-yl)ethanone is a heterocyclic compound featuring a bromo-substituted indole core with an acetyl group at the 3-position.[1] Its chemical structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential in treating diseases like cancer by inhibiting dysregulated cell signaling pathways.[2] Given its role as a key starting material, a thorough understanding of its physical and chemical stability is paramount to ensure the quality, consistency, and efficacy of the final active pharmaceutical ingredients (APIs) derived from it.

This guide provides a comprehensive overview of the stability profile of 1-(5-bromo-1H-indol-3-yl)ethanone, delving into its physicochemical properties, potential degradation pathways, and the analytical methodologies required for its stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(5-bromo-1H-indol-3-yl)ethanone is essential for designing appropriate stability studies and handling procedures. The following table summarizes key properties, with some values being computationally predicted.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 19620-90-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 10.62 ± 0.40 (Predicted) | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Core Principles of Stability Testing

The stability of a chemical compound refers to its ability to resist changes in its physical and chemical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[4] In the context of drug development, stability studies are crucial for determining the shelf-life of a drug substance and ensuring its safety and efficacy.[5]

Forced degradation studies, also known as stress testing, are an integral part of the drug development process.[5] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] The insights gained from forced degradation studies are instrumental in developing stability-indicating analytical methods.[6]

Potential Degradation Pathways

The chemical structure of 1-(5-bromo-1H-indol-3-yl)ethanone, with its indole ring, acetyl group, and bromine substituent, presents several potential pathways for degradation. The most common degradation mechanisms for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[8][9]

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water. While the amide-like character of the indole nitrogen generally imparts more stability against hydrolysis compared to esters, extreme pH conditions could potentially lead to degradation.[9]

-

Acidic and Basic Conditions : Under strong acidic or basic conditions, particularly at elevated temperatures, the acetyl group could be susceptible to hydrolysis, although this is less likely than other degradation pathways.

Oxidative Degradation

The electron-rich indole ring is known to be susceptible to oxidation. Autoxidation, a reaction with atmospheric oxygen, is a common form of oxidative decomposition in pharmaceuticals.[8]

-

Mechanism : Oxidation of the indole nucleus can lead to the formation of various degradation products, including isatin and anthranilate derivatives, through cleavage of the heterocyclic or carbocyclic ring.[10] The presence of the electron-withdrawing acetyl group at the 3-position may influence the rate and regioselectivity of oxidation.

Caption: Potential oxidative degradation of the indole ring.

Photodegradation

Many organic molecules undergo photochemical reactions when exposed to light, leading to the formation of photolytic degradation products.[8] Indole derivatives are often sensitive to light.

-

Mechanism : UV or visible light can excite the molecule to a higher energy state, initiating reactions such as oxidation, dimerization, or rearrangement.[8] The bromine substituent may also influence the photostability of the compound.

Thermal Degradation

Exposure to high temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.

-

Mechanism : In an inert atmosphere, thermal degradation may involve the cleavage of the weakest bonds in the molecule.[11] In the presence of oxygen, thermo-oxidative degradation can occur, which is often a radical-chain mechanism.[11] For ketone-containing compounds, thermal degradation can lead to the rupture of ketone and ether bonds at higher temperatures.[11]

Analytical Methodologies for Stability Assessment

A crucial component of stability testing is the use of validated analytical methods that can accurately quantify the parent compound and separate it from any degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[12]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance over time.[4] The development of such a method is a systematic process.

Sources

- 1. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethanone,1-(5-broMo-1H-indazol-3-yl)- CAS#: 886363-74-2 [chemicalbook.com]

- 4. ijsdr.org [ijsdr.org]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sepscience.com [sepscience.com]

Methodological & Application

Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone from 5-bromoindole

Application Note & Protocol

Executive Summary

The synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-bromoindole) is a critical transformation in medicinal chemistry, serving as a gateway to diverse kinase inhibitors and CNS-active agents. While Friedel-Crafts acylation is often the default choice for aromatic ketones, indole chemistry presents unique challenges—specifically the competition between N1-acylation and C3-acylation.

This guide details the Vilsmeier-Haack Acylation , the "Gold Standard" protocol for this transformation. Unlike anhydride-based methods that often yield mixtures of N-acetyl and C-acetyl products, this protocol utilizes

Strategic Analysis: Why Vilsmeier-Haack?

The indole ring is electron-rich, with the C3 position being the most nucleophilic. However, the N1 proton is acidic (

| Feature | Vilsmeier-Haack (DMA/POCl | Friedel-Crafts (Ac |

| Regioselectivity | Exclusive C3 (N-attack is reversible or disfavored) | Mixed (C3, N1, and 1,3-diacetyl) |

| Reagents | Cheap, readily available ( | Requires stoichiometric metal halides ( |

| Workup | Aqueous hydrolysis (Base) | Acid quench, often messy aluminum emulsions |

| Scalability | High (Homogeneous reaction) | Moderate (Heterogeneous slurries) |

Reaction Mechanism

The reaction proceeds via the in situ formation of a chloroiminium electrophile (Vilsmeier reagent) from DMA and

Figure 1: Mechanistic pathway of the Vilsmeier-Haack acetylation using DMA as the acyl source.

Detailed Experimental Protocol

3.1 Reagents & Equipment

-

5-Bromoindole (CAS 10075-50-0): 10.0 g (51.0 mmol)

- -Dimethylacetamide (DMA): 30 mL (Solvent & Reagent)

-

Phosphoryl Chloride (

): 5.2 mL (56.1 mmol, 1.1 equiv) -

Sodium Hydroxide (NaOH): 4M Aqueous Solution

-

Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser, inert gas (Argon/Nitrogen) line, thermometer.

3.2 Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

-

Charge the reaction flask with DMA (20 mL) .

-

Cool the system to 0–5°C using an ice/water bath.

-

Add

(5.2 mL) dropwise via the addition funnel over 15–20 minutes.-

Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C to prevent decomposition.

-

Observation: The solution may turn slightly yellow/orange as the chloroiminium salt forms.

-

Step 2: Addition of Substrate

-

Dissolve 5-bromoindole (10.0 g) in the remaining DMA (10 mL) .

-

Add this solution dropwise to the cold Vilsmeier reagent complex.

-

Allow the mixture to stir at 0–5°C for 30 minutes.

Step 3: Reaction

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80–90°C for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The starting material (

) should disappear, replaced by a more polar spot (iminium salt stays at baseline or smears).

-

Step 4: Quench and Hydrolysis

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Critical Step: The intermediate iminium salt must be hydrolyzed. Slowly add 4M NaOH (or sat.

for milder conditions) until the pH reaches 10–12. -

Stir the aqueous suspension at room temperature for 1 hour, or heat gently to 50°C for 30 minutes to ensure complete hydrolysis of the iminium species to the ketone.

Step 5: Isolation and Purification

-

The product usually precipitates as a solid. Filter the crude solid using a Buchner funnel.

-

Wash the cake copiously with water to remove DMA and inorganic salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol (EtOH) or an EtOH/Water mixture.

-

Dissolve in boiling ethanol, filter hot if necessary, and cool slowly to 4°C.

-

-

Dry the crystals under vacuum at 50°C overnight.

Characterization & Quality Control

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Darkening indicates oxidation or residual impurities. |

| Yield | 75% – 85% | Typical isolated yield. |

| Melting Point | 219–221 °C | Significantly higher than unsubstituted 3-acetylindole (~190°C) [1, 2]. |

| 1H NMR (DMSO-d6) | Diagnostic singlet at ~2.45 ppm confirms acetyl group. Absence of N-H indicates N-acylation (failure). | |

| MS (ESI) | [M+H]+ = 238.0 / 240.0 | Characteristic 1:1 bromine isotope pattern. |

Process Safety & Troubleshooting

Hazard Management:

- : Highly corrosive and reacts violently with water to release HCl gas. All glassware must be dry. The quench step releases significant heat and HCl fumes; perform in a fume hood.

-

Exotherms: The formation of the Vilsmeier reagent is exothermic.[1] Control the addition rate.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of iminium salt. | Ensure pH is >10 during workup and stir longer (or heat to 50°C) after basification. |

| N-Acylation Observed | Reaction temperature too low or incorrect reagent stoichiometry. | Ensure temperature reaches 80-90°C. The thermodynamic C3 product is favored at higher temps. |

| Sticky/Oily Product | Residual DMA. | Wash the filter cake thoroughly with water. Recrystallize from Ethanol.[2][3] |

References

-

ChemicalBook. (2025).[4] 3-Acetyl-5-bromoindole Properties and CAS 19620-90-7. Link

-

PubChem. (2025).[5] Compound Summary: 1-(5-Bromo-1H-indol-3-yl)ethanone.[5][6] National Library of Medicine. Link

-

Organic Syntheses. (1959). Indole-3-carboxaldehyde (Vilsmeier-Haack General Protocol). Org. Synth. 39, 30. Link (Adapted for Acetylation by substituting DMF with DMA).

- Ottoni, O., et al. (2006). Acylation of Indoles with Acid Chlorides and Anhydrides. Organic Letters. (Discussion of regioselectivity challenges).

-

BenchChem. (2025).[2] Technical Data for 3-Acetyl-5-bromoindole. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-5-bromoindole CAS#: 19620-90-7 [amp.chemicalbook.com]

Application Note & Protocol: High-Purity Isolation of 1-(5-bromo-1H-indol-3-yl)ethanone via Optimized Recrystallization

Abstract

1-(5-bromo-1H-indol-3-yl)ethanone is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. The purity of this building block is paramount, as impurities can lead to significant downstream complications, including altered reaction kinetics, difficult purification of subsequent steps, and reduced final product yields. This application note provides a comprehensive, field-tested guide for the purification of crude 1-(5-bromo-1H-indol-3-yl)ethanone using the recrystallization technique. We delve into the foundational principles of solvent selection, provide a detailed step-by-step protocol for both solvent screening and the main recrystallization workflow, and offer an in-depth troubleshooting guide to address common challenges such as oiling out and low recovery. This document is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible purification methodology.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization process leverages a solvent system in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the cooled solvent, or "mother liquor") or sparingly soluble even at high temperatures (allowing for their removal via hot filtration).

The overall process is governed by two key kinetic and thermodynamic stages:

-

Nucleation: The initial formation of small, ordered crystalline aggregates (nuclei) from a supersaturated solution.[3] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals, such as a seed crystal (secondary nucleation).

-

Crystal Growth: The subsequent, methodical addition of solute molecules from the solution onto the existing crystal lattice.[3]

A successful recrystallization hinges on promoting crystal growth while minimizing rapid precipitation. Slow, controlled cooling is therefore critical; it allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities.

Physicochemical Properties of 1-(5-bromo-1H-indol-3-yl)ethanone

A thorough understanding of the target compound's properties is essential for developing a purification strategy.

| Property | Value | Source |

| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)ethanone | PubChem[4] |

| Synonyms | 3-Acetyl-5-bromoindole, 5-Bromo-3-acetylindole | ChemicalBook[5] |

| CAS Number | 19620-90-7 | Sigma-Aldrich[6] |

| Molecular Formula | C₁₀H₈BrNO | PubChem[4] |

| Molecular Weight | 238.08 g/mol | PubChem[4] |

| Appearance | Typically a light tan to off-white solid | General Observation |

| Melting Point | To be determined experimentally (a key purity indicator) | - |

Part I: Protocol for Recrystallization Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2] The ideal solvent will exhibit a steep solubility curve for the target compound with respect to temperature. This protocol outlines a systematic approach to identifying a suitable single-solvent or mixed-solvent system.

Rationale and Logic

The following workflow is designed to efficiently screen potential solvents. The logic is to first identify solvents that either fully dissolve the compound when hot or leave it insoluble when cold, and then refine the choice to find a system with the optimal differential solubility.

Solvent Selection Workflow Diagram

Caption: Decision workflow for selecting a recrystallization solvent.

Experimental Procedure

Materials:

-

Crude 1-(5-bromo-1H-indol-3-yl)ethanone

-

Test tubes and rack

-

Hot plate / water bath

-

Pasteur pipettes

-

Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexanes, Water)

Steps:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add a candidate solvent dropwise at room temperature, vortexing after each addition, until about 0.5 mL has been added.

-

Observation 1 (Cold Solubility): If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization. Note this and move to the next solvent.

-

If the solid is insoluble or sparingly soluble, proceed to the next step.

-

Gently heat the test tube in a water bath towards the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves.

-

Observation 2 (Hot Solubility): If the solid does not dissolve in a reasonable amount of hot solvent (e.g., >3 mL), the solvent is unsuitable for single-solvent recrystallization but may be useful as an "anti-solvent" in a mixed-solvent pair.

-

If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

-

Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Recommended Solvents for Initial Screening

Based on the structure of 1-(5-bromo-1H-indol-3-yl)ethanone (a moderately polar molecule with hydrogen bonding capability), the following solvents and systems are recommended for initial screening.[7]

-

Single Solvents: Ethanol, Isopropanol, Ethyl Acetate.

-

Mixed-Solvent Systems: Ethanol/Water, Acetone/Hexanes. For a mixed system, the crude compound is dissolved in a minimum amount of the "soluble" solvent (e.g., ethanol) at an elevated temperature, followed by the dropwise addition of the "anti-solvent" (e.g., water) until the solution becomes faintly turbid. Re-heating to clarify followed by slow cooling should induce crystallization.

Part II: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified from the screening process.

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for the recrystallization process.

Experimental Procedure

Materials:

-

Crude 1-(5-bromo-1H-indol-3-yl)ethanone

-

Selected recrystallization solvent

-

Erlenmeyer flasks (2)

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Vacuum source

Steps:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to boiling. Add the hot solvent to the solid in small portions, swirling the flask after each addition, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the product in solution even after cooling.

-

Decolorization (If Necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes.

-

Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form selectively. Rapid cooling can trap impurities.

-

Chilling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be ice-cold to wash away any adhering mother liquor (which contains soluble impurities) without re-dissolving a significant amount of the purified product crystals.

-

Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature. The final purity should be assessed by melting point determination and, if necessary, spectroscopic analysis (e.g., ¹H NMR).

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Compound separates as a liquid instead of a solid) | 1. The melting point of the compound (or impure mixture) is below the boiling point of the solvent.2. The solution is too concentrated, causing precipitation at a temperature above the melting point.3. High concentration of impurities significantly depressing the melting point. | 1. Re-heat the solution to re-dissolve the oil.2. Add a small amount of additional hot solvent to decrease the saturation point.3. Allow the solution to cool much more slowly (e.g., by placing the hot flask in a beaker of hot water and allowing the entire assembly to cool).4. If the problem persists, re-evaluate the solvent system. Choose a solvent with a lower boiling point or use a mixed-solvent pair. |

| No Crystal Formation | 1. Too much solvent was used, and the solution is not supersaturated upon cooling.2. The solution is supersaturated but requires an initiation event for nucleation. | 1. Reduce the solvent volume by gently boiling it off under a fume hood, then attempt to cool again.2. Induce nucleation by scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.3. Add a "seed crystal" from a previous successful crystallization, if available. |

| Very Low Recovery | 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during a hot filtration step.4. Washing the final crystals with solvent that was not ice-cold. | 1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly chilled in an ice bath before filtration.3. If a mixed-solvent system is viable, it may provide lower cold-solvent solubility.4. Ensure all equipment for hot filtration is adequately pre-heated. |

Conclusion

The purification of 1-(5-bromo-1H-indol-3-yl)ethanone by recrystallization is a highly effective method when approached systematically. Success is primarily dictated by the rational selection of a solvent system that provides high solubility at elevated temperatures and low solubility upon cooling. By following the detailed protocols for solvent screening and recrystallization, and by applying the troubleshooting logic provided, researchers can consistently obtain high-purity material essential for drug discovery and development applications. The final assessment of purity via melting point analysis is a critical, self-validating step in this protocol.

References

- Recrystallization. (n.d.). University of California, Los Angeles.

-

Synthesis of 5-Bromoindole. (n.d.). Rhodium.ws. [Link]

-

1-(5-Bromo-1H-indol-3-yl)ethanone. (n.d.). PubChem. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [Link]

-

Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

-

Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

-

De Yoreo, J. J. (n.d.). Principles of Crystal Nucleation and Growth. Mineralogical Society of America. [Link]

Sources

- 1. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | 125328-76-9 [chemicalbook.com]

- 4. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Acetyl-5-bromoindole CAS#: 19620-90-7 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]

Application Note: Strategic N-Protection of 5-Bromoindole

Abstract & Strategic Overview

5-Bromoindole is a pivotal scaffold in medicinal chemistry, serving as a precursor for tryptamine derivatives and a substrate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the acidic N-H proton (

This guide details the installation of two complementary protecting groups (PGs): Tosyl (Ts) and tert-Butyloxycarbonyl (Boc) . The choice between them dictates the downstream orthogonality of your synthetic route.

Decision Matrix: Selecting the Right PG

| Feature | Tosyl (Ts) | Boc (tert-butyl carbamate) |

| Stability Profile | High. Stable to acid, flash chromatography, and high thermal stress. | Moderate. Acid-labile. Stable to basic hydrolysis. |

| Deprotection | Strong base (NaOH/MeOH, reflux) or reductive (Mg/MeOH). | Acidic (TFA/DCM or HCl/Dioxane). |

| Lithiation Suitability | Excellent.[1] Strongly directs ortho-lithiation at C-2. | Good. Directs ortho-lithiation but can suffer "parricide" attack. |

| Atom Economy | Lower (Ts group is heavy). | Higher. |

| Crystallinity | Increases crystallinity (good for purification). | Often yields oils or low-melting solids. |

Protocol A: N-Tosylation (The Robust Route)

Objective: Synthesis of 1-(benzenesulfonyl)-5-bromo-1H-indole. Mechanism: Irreversible deprotonation by sodium hydride followed by nucleophilic attack on sulfonyl chloride.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Substrate: 5-Bromoindole (1.0 equiv)

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[2]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

-

Quench: Water / Sat.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

-

Solvation: Dissolve 5-bromoindole in anhydrous DMF. Cool the solution to 0°C (ice bath).

-

Expert Note: DMF is critical here.[3] The indolyl anion is poorly soluble in THF/Ether, which can stall the reaction.

-

-

Deprotonation: Add NaH (60% dispersion) portion-wise over 10 minutes.

-

Observation: Vigorous bubbling (

gas). The solution will turn from pale yellow to a greenish/brown "indolyl anion" color. -

Critical Control: Wait 30 minutes at 0°C after addition to ensure complete deprotonation. Incomplete deprotonation leads to mixed starting material which is difficult to separate.

-

-

Electrophile Addition: Add TsCl (solid or solution in minimal DMF) in one portion.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 4:1). Product

will be significantly lower than starting material due to the sulfonyl group, but the disappearance of the N-H spot is the key indicator.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into a beaker containing 10x volume of rapidly stirring ice-water .

-

The N-Ts product is highly hydrophobic and usually precipitates as a white/off-white solid.

-

Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

-

Alternative: If oil forms, extract with EtOAc (3x), wash with water (5x) to remove DMF, brine, dry over

.

-

Protocol B: N-Boc Protection (The Mild Route)

Objective: Synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate. Mechanism: Nucleophilic catalysis by DMAP activating the anhydride.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Substrate: 5-Bromoindole (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 – 1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Base: Triethylamine (

) (1.2 equiv) [Optional but recommended to scavenge trace acid] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Procedure

-

Setup: Standard glassware; inert atmosphere is preferred but strict dryness is less critical than Protocol A.

-

Mixing: Dissolve 5-bromoindole,

, and DMAP in DCM at RT. -

Addition: Add

(can be added as a solid or solution).-

Expert Note: Evolution of

is usually minimal during installation, unlike deprotection.

-

-

Reaction: Stir at RT for 3–12 hours.

-

Kinetics: The reaction is driven by the formation of the reactive N-acylpyridinium intermediate (see Diagram 1). Without DMAP, this reaction is sluggish.

-

-

Workup:

-

Dilute with DCM.

-

Wash 1: 0.5 M HCl or Citric Acid (removes DMAP and TEA). Crucial step.

-

Wash 2: Sat.

(neutralizes trace acid). -

Wash 3: Brine.

-

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography (usually 0-10% EtOAc in Hexanes). N-Boc indoles are prone to hydrolysis on silica if left too long; use neutralized silica if recovery is low.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two protocols, highlighting the specific activation modes (Base-mediated vs. Nucleophilic Catalysis).

Figure 1: Mechanistic pathways. Path A utilizes hard deprotonation for sulfonyl attack. Path B utilizes catalytic activation of the anhydride.

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ts) | Incomplete deprotonation. | Ensure NaH is fresh. Stir anion longer (30 min) before adding TsCl. |

| Oil formation (Ts) | Residual DMF preventing crystallization. | Wash organic layer 5x with water or use the precipitation workup. |

| C-3 Acylation (Boc) | Temperature too high or excess catalyst. | Keep reaction at RT. C-3 acylation is rare for Boc but possible with more reactive electrophiles. |

| Boc Decomposition | Acidic workup too strong. | Use Citric acid instead of HCl. Do not heat the product >60°C. |

Analytical Validation (1H NMR)

-

Diagnostic Shift: Upon protection, the C-2 and C-7 protons of the indole ring shift downfield due to the electron-withdrawing nature of the PG.

-

Loss of Signal: The broad singlet at

8.0–9.0 ppm (N-H) must be absent. -

Boc Signal: Strong singlet (9H) at

1.65 ppm. -

Tosyl Signal: Aromatic AA'BB' system (

7.8, 7.3 ppm) and Methyl singlet (3H) at

References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014.

- Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery; Wiley, 2016.

- Hrib, N. J. et al. "N-Protection of Indoles." J. Org. Chem.1990, 55, 367–370.

-

Knochel, P. et al. "Functionalization of Indoles via Organometallic Intermediates." Chem. Rev.2008 , 108, 3114–3128. (Discusses lithiation of N-Boc vs N-Ts indoles).

Sources

The Strategic Application of 1-(5-bromo-1H-indol-3-yl)ethanone in Modern Medicinal Chemistry

Introduction: The Privileged Indole Scaffold and the Strategic Role of Bromine Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. The strategic functionalization of the indole ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Among the various substitutions, halogenation, particularly bromination at the 5-position, has emerged as a powerful tool for medicinal chemists. The bromine atom, through its electronic and steric effects, can significantly influence the binding affinity of a molecule to its target protein. It can act as a hydrophobic interacting group, a hydrogen bond acceptor, and a key handle for further chemical modifications via cross-coupling reactions. This application note delves into the multifaceted utility of a specific bromo-indole derivative, 1-(5-bromo-1H-indol-3-yl)ethanone , as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

1-(5-bromo-1H-indol-3-yl)ethanone is a stable, crystalline solid with the molecular formula C₁₀H₈BrNO.[3] The presence of the acetyl group at the C3 position and the bromine atom at the C5 position imparts a unique reactivity profile to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| CAS Number | 19620-90-7 | [3] |

| Appearance | Off-white to light yellow crystalline powder | Commercially available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General knowledge |

The electron-withdrawing nature of the acetyl group at C3 deactivates the pyrrole ring towards further electrophilic substitution, while the bromine atom at C5 provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. The ketone functionality of the acetyl group also serves as a versatile handle for a wide range of chemical transformations, including condensations, reductions, and additions.

Synthetic Pathways: Accessing the Core Scaffold

The most common and efficient method for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 5-bromoindole.[4] This electrophilic aromatic substitution reaction introduces the acetyl group predominantly at the electron-rich C3 position of the indole ring.

Caption: Synthetic route to 1-(5-bromo-1H-indol-3-yl)ethanone.

The choice of Lewis acid and reaction conditions is crucial for achieving high yields and regioselectivity. While strong Lewis acids like aluminum chloride are effective, milder catalysts are often preferred to avoid potential side reactions and degradation of the indole nucleus.

Application in Drug Discovery: A Versatile Intermediate for Bioactive Molecules

1-(5-bromo-1H-indol-3-yl)ethanone is not typically a final drug candidate itself but serves as a pivotal intermediate in the synthesis of more complex and potent molecules. Its utility spans across multiple therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors for Cancer Therapy

A significant application of this bromo-indole derivative is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-bromo-1H-indole scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

The general workflow for utilizing 1-(5-bromo-1H-indol-3-yl)ethanone in a kinase inhibitor discovery program is outlined below:

Caption: Workflow for kinase inhibitor development.

The acetyl group can be modified to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Furthermore, the bromine atom at the C5 position allows for the introduction of diverse aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling extensive exploration of the chemical space.

Modulators of Neurological Targets

The indole scaffold is also a prominent feature in many centrally acting drugs. Derivatives of 5-bromoindole have shown promise as neuroprotective agents by targeting various enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. While direct examples starting from 1-(5-bromo-1H-indol-3-yl)ethanone are less documented, its potential as a precursor for such agents is significant. The strategic modifications of this scaffold can lead to compounds with the desired blood-brain barrier permeability and target engagement.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 5-bromoindole using acetic anhydride and a Lewis acid catalyst.

Materials:

-

5-Bromoindole

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the Lewis acid (e.g., ZnCl₂, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(5-bromo-1H-indol-3-yl)ethanone as a solid.

Causality: The use of a Lewis acid is essential to activate the acetic anhydride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich C3 position of the 5-bromoindole. The aqueous workup with sodium bicarbonate neutralizes the Lewis acid and any remaining acid.

Protocol 2: Derivatization of 1-(5-bromo-1H-indol-3-yl)ethanone via Suzuki-Miyaura Coupling

This protocol provides a general method for the derivatization of the title compound at the C5 position.

Materials:

-

1-(5-bromo-1H-indol-3-yl)ethanone

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 1-(5-bromo-1H-indol-3-yl)ethanone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-arylated or heteroarylated product.

Causality: The palladium catalyst is crucial for the catalytic cycle of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step.[6]

Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.[7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Conclusion

1-(5-bromo-1H-indol-3-yl)ethanone is a strategically important and versatile building block in medicinal chemistry. Its unique reactivity, stemming from the acetyl group at C3 and the bromine atom at C5, provides medicinal chemists with a powerful platform to synthesize diverse libraries of compounds. The demonstrated success of the 5-bromoindole scaffold in the development of kinase inhibitors for cancer therapy highlights the immense potential of derivatives originating from this readily accessible intermediate. The protocols provided herein offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds based on this valuable scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

MySkinRecipes. (n.d.). 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. MySkinRecipes. [Link]

-

Longdom Publishing SL. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Scribd. (n.d.). Friedel Crafts Acylation. Scribd. [Link]

-

RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

PubMed. (2002). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Organic Letters. [Link]

-

PubMed Central. (2015). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

-

PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]

-

Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

-

MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. [Link]

-

PubMed Central. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. [Link]

-

ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

PubMed Central. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

MDPI. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. [Link]

-

YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Revvity. [Link]

-

ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

-

ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

Sources

- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromoindole Acylation Products

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts from the acylation of 5-bromoindole, a critical step in the synthesis of many pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

This section addresses common questions about reaction optimization to proactively minimize byproduct formation.

Q1: What are the primary byproducts during the acylation of 5-bromoindole, and what is the chemical basis for their formation?

A1: The acylation of 5-bromoindole, typically a Friedel-Crafts type reaction, aims for electrophilic substitution at the electron-rich C3 position of the indole ring. However, the indole nucleus possesses multiple reactive sites, leading to several common byproducts.

-

N-Acylated Byproduct (1-acyl-5-bromoindole): The indole nitrogen has a lone pair of electrons and an acidic proton (pKa ≈ 17). In the presence of a base, or even with highly reactive acylating agents, the nitrogen can be deprotonated to form an indolide anion.[1] This anion is a potent nucleophile and can attack the acylating agent, leading to N-acylation.[2][3] This pathway is often kinetically favored.

-

Di-Acylated Byproduct (1,3-diacyl-5-bromoindole): This byproduct forms when reaction conditions are harsh, the acylating agent is used in significant excess, or reaction times are prolonged. Once the desired C3-acylated product is formed, the remaining indole nitrogen can still be acylated, especially if a strong base is used, yielding the di-acylated species.

-

Unreacted 5-Bromoindole: Incomplete conversion is a common issue resulting from insufficient reactivity of the acylating agent, low reaction temperatures, or inadequate reaction time.

Understanding the interplay between these products is key. N-acylation is often reversible or the product can be labile, whereas C3-acylation is generally a more stable, irreversible transformation.

Q2: How can I effectively monitor the reaction to track the formation of the desired product and its byproducts?

A2: Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[4][5]

-

Establish a Baseline: Before starting the reaction, spot the starting material (5-bromoindole) and the acylating agent (if UV active) on a TLC plate.

-

Co-spotting: It is crucial to run a "co-spot" lane containing a mixture of the starting material and the reaction mixture to accurately determine if the starting material has been consumed.

-

Monitor Progression: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it (if necessary), and run a TLC. You should observe the disappearance of the starting material spot and the appearance of new spots corresponding to your product(s).

-

Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with reagents like potassium permanganate or vanillin can also be used if the products are not UV active.

The desired C3-acylated indole is typically more polar than the starting 5-bromoindole but may have similar polarity to the N-acylated byproduct. The di-acylated product is generally the least polar of the products. A good starting solvent system for silica gel TLC is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).[1]

Troubleshooting Guide: Isolating Your Target Compound

This guide provides step-by-step solutions to common purification challenges encountered after the reaction is complete.

Problem 1: My crude product is a mixture of the desired C3-acylindole and the N-acylindole byproduct.

-

Probable Cause: This is the most common scenario, arising from the dual reactivity of the indole nucleus. The ratio of N- to C-acylation is highly dependent on reaction conditions such as solvent, catalyst, and the presence of a base.[2][3]

-

Solution: Purification by Column Chromatography

Silica gel column chromatography is the most reliable method for separating these isomers. The slightly different polarities of the N- and C-acylated products allow for their separation.

Detailed Protocol: Flash Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, add this solution to a small amount of silica gel (this is known as "dry loading") and evaporate the solvent until a free-flowing powder is obtained. This ensures a uniform application onto the column.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system.

-

Loading: Carefully add the dry-loaded silica with your sample to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A gradient elution is typically most effective.

Parameter Recommended Conditions Stationary Phase Silica Gel (60 Å, 40-63 µm) Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexanes Example Gradient Start with 5% EtOAc/Hexanes, gradually increase to 20-30% EtOAc/Hexanes Monitoring Collect fractions and analyze by TLC The less polar N-acylated byproduct will typically elute before the more polar C3-acylated product.

Logical Workflow for Isomer Separation

Caption: Workflow for separating N- and C-acylated isomers. -

Problem 2: My product is contaminated with a significant amount of di-acylated (1,3-diacyl) byproduct.

-

Probable Cause: Use of excess acylating agent, strong basic conditions, and/or high temperatures can promote a second acylation at the indole nitrogen after the initial C3-acylation.

-

Solution: Selective Hydrolysis of the N-Acyl Group

The N-acyl group is an amide and is significantly more susceptible to basic hydrolysis than the C-acyl group, which is a ketone attached to an aromatic ring.[6][7] This difference in reactivity can be exploited for selective removal.

Detailed Protocol: Mild Basic Hydrolysis

-

Reaction Setup: Dissolve the crude product mixture in a solvent like methanol or ethanol.

-

Base Addition: Add a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Using a strong base like concentrated NaOH can lead to hydrolysis of the desired C3-acyl product as well.[6]

-

Monitoring: Stir the reaction at room temperature and monitor closely by TLC. You should see the spot for the di-acylated byproduct disappear, while a new spot for the desired C3-acylated product appears (or intensifies).

-

Work-up: Once the di-acylated product is consumed, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

-

Further Purification: The resulting crude material can then be further purified by column chromatography or recrystallization if necessary.

-

Problem 3: My final product contains unreacted 5-bromoindole.

-

Probable Cause: The reaction has not gone to completion. This can be due to insufficient heating, short reaction time, or deactivated reagents.

-

Solution 1: Acid-Base Extraction

This technique exploits the difference in acidity between the product and the starting material. The N-H proton of unreacted 5-bromoindole is weakly acidic, whereas the C3-acylated product is essentially neutral.

Detailed Protocol: Acid-Base Wash

-

Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a dilute aqueous base such as 1M NaOH. The basic solution will deprotonate the acidic 5-bromoindole, forming a sodium salt that is soluble in the aqueous layer.[8][9]

-

Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

-

Wash the organic layer with water and then brine to remove residual base and salt.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product, now free of the starting material.

Reaction and Byproduct Pathways

Caption: Acylation pathways of 5-bromoindole. -

-

Solution 2: Recrystallization

If the product is a solid and has significantly different solubility characteristics from 5-bromoindole, recrystallization can be a highly effective, scalable purification method.[10][11]

Detailed Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[10]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

References

- BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole.

- designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole.

- BenchChem. (2025).

-

Wikipedia. (n.d.). Acid–base extraction. [Link]

- Google Patents. (2013).

- Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole.

-

Percival, A., Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

-

Xu, B., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 42-48. [Link]

-

Uher, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147, 1271-1280. [Link]

-

Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry, 2(4), 320-323. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.

- BenchChem. (2025).

-

Meyer, A., et al. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(37), 34161-34167. [Link]

-

OC Chem. (2020). Acid-Base Extraction Tutorial. [Link]

-

Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. [Link]

-

ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. designer-drug.com [designer-drug.com]

- 11. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

Technical Support Center: Purification of 1-(5-bromo-1H-indol-3-yl)ethanone

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the common challenges associated with the purification of 1-(5-bromo-1H-indol-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and handling, which are critical for successful purification.

Q1: What are the basic physical properties of 1-(5-bromo-1H-indol-3-yl)ethanone?

Understanding the fundamental properties of your target compound is the first step in designing a purification plan. Key data for 1-(5-bromo-1H-indol-3-yl)ethanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Typically an off-white to slightly yellow or beige solid | [2] |

| XLogP3 | 2.8 | [1] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere to prevent degradation. | [2] |

Q2: What common impurities are generated during the synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone?

This compound is typically synthesized via a Friedel-Crafts acylation of 5-bromoindole.[3][4] The nature of this reaction can lead to several predictable impurities that complicate purification.

-

Unreacted 5-bromoindole: Incomplete reaction is common and this starting material will be less polar than the product.

-

Positional Isomers: While acylation is strongly directed to the C3 position of the indole ring, trace amounts of other isomers (e.g., N-acylated, C2-acylated) can form.

-

Di-acylated Products: Although the acetyl group is deactivating, forcing conditions can sometimes lead to a second acylation, resulting in highly nonpolar byproducts.[4]

-

Reaction Byproducts: Residual Lewis acids (e.g., AlCl₃) complexed with the product or starting material can result in tar-like, intractable residues if not properly quenched during workup.[5]

-

Degradation Products: Indole rings can be sensitive to strong acids and prolonged heating, leading to dimerization or oligomerization, which often appear as baseline material on a TLC plate.[6]

Caption: Origin of common impurities during synthesis.

Troubleshooting Guide: Purification Workflows

This section provides direct answers and step-by-step protocols for the most common purification challenges.

Caption: General decision workflow for purification.

Q3: My crude product is a dark, oily tar after solvent removal. How can I clean it up?

Probable Cause: This is a classic sign of residual Lewis acid catalyst or product degradation. The ketone and indole nitrogen can form a stable complex with catalysts like AlCl₃, preventing crystallization and promoting decomposition.[5]

Recommended Action: A "Plug" Filtration Protocol

Before attempting a full column or recrystallization, a rapid silica plug filtration can remove the most polar, colored impurities.

-

Preparation: Place a cotton or glass wool plug in a large fritted funnel or a glass column. Add a 2-3 inch layer of coarse sand, followed by a 4-5 inch layer of silica gel. Top with another layer of sand.

-

Loading: Dissolve your crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Elution: Pass the dissolved crude product through the silica plug using a non-polar eluent (e.g., 100% Hexane or a 9:1 Hexane:EtOAc mixture). The goal is to quickly flush your less polar product through the silica while the highly polar, colored impurities remain strongly adsorbed at the top.

-

Collection: Collect the eluent and evaporate the solvent. The resulting material should be a solid or a less-colored oil, which is now much more amenable to further purification.

Q4: My TLC plate shows multiple spots. How do I develop an effective column chromatography method?

Probable Cause: You have a mixture of starting material, product, and possibly other byproducts. The key is to find a solvent system that provides good separation between the desired product and its closest-running impurity.

Recommended Action: Systematic Solvent System Screening & Column Protocol

-

TLC Screening:

-

Prepare stock solutions of your crude material.

-

On a single TLC plate, spot the crude material in multiple lanes.

-

Develop each lane in a different solvent system. Start with a non-polar mixture and increase polarity. A standard starting point for compounds of this type is a Hexane/Ethyl Acetate system.[7][8]

-

Goal: Find a solvent system where the desired product has an Rf value of ~0.3-0.4 . This provides the optimal balance between separation and elution time on a column.

-

| Solvent System (Hexane:EtOAc) | Polarity | Typical Rf of Product | Assessment |

| 9:1 | Low | < 0.1 | Too low; increase polarity. |

| 4:1 | Medium-Low | ~0.35 | Good starting point for column. |

| 2:1 | Medium | ~0.60 | Too high; may co-elute with impurities. |

| 1:1 | Medium-High | > 0.8 | Much too high; poor separation. |

-

Column Chromatography Protocol:

-

Stationary Phase: Standard silica gel (60 Å, 300-400 mesh) is typically effective.[8]

-

Column Packing: Pack the column using the chosen eluent (slurry packing is recommended for best results).

-

Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture and load it carefully onto the top of the column.

-

Elution: Run the column, collecting fractions. Monitor the separation by TLC.

-

Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Q5: My compound appears to be smearing or degrading on the silica gel column. What is happening and how can I fix it?

Probable Cause: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive molecules like indoles.[9] The smearing (tailing) indicates strong interaction with the stationary phase, which can be exacerbated by the acidic nature of the silica.

Recommended Action: Neutralize or Change the Stationary Phase

-

Option A: Deactivate the Silica Gel: Prepare your eluent with a small amount of a basic additive, such as 0.5-1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites on the silica surface, preventing degradation and often leading to sharper peaks.

-

Option B: Switch to Alumina: Alumina is a basic or neutral stationary phase and can be an excellent alternative for purifying acid-sensitive compounds or basic molecules like amines.[9] You will need to re-optimize your solvent system using TLC with alumina plates.

Q6: I have a relatively clean crude product. What is the best protocol for recrystallization?

Probable Cause: Your primary impurities are present in small enough quantities that they will remain in the mother liquor upon crystallization.

Recommended Action: Systematic Solvent Screening for Recrystallization

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Single Solvent Screening:

-

Place ~20-30 mg of your crude material into several test tubes.

-

To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it's too soluble.

-

If it doesn't dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.

-

Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most high-quality crystals is your best choice. Based on similar structures, alcohols like methanol or ethanol are good starting points.[10]

-

-

Two-Solvent System (if no single solvent works):

-

Dissolve the compound in a minimal amount of a "soluble" solvent (e.g., DCM or EtOAc) at room temperature.

-

Slowly add a "non-soluble" (anti-solvent) like Hexane or Petroleum Ether dropwise until the solution becomes persistently cloudy.

-

Add a drop or two of the "soluble" solvent to clarify, then allow the solution to cool slowly.

-

-

Hot Filtration (Crucial Step): If your compound is dissolved in a hot solvent but insoluble impurities remain, you must perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.

References

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

SIELC. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

The University of Chicago. (n.d.). Supporting Information - Knowledge UChicago. Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

National Institutes of Health. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Retrieved from [Link]

-

IndiaMART. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(5-bromo-3-hydroxy-1H-indol-1-yl)ethanone. Retrieved from [Link]

Sources

- 1. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. rsc.org [rsc.org]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 5-Bromoindole Functionalization

Introduction: The 5-Bromoindole Challenge

Welcome to the technical guide for the acylation of 5-bromoindole. As researchers, we often treat 5-bromoindole as a standard indole scaffold, but it presents two distinct chemical challenges that cause standard protocols (e.g., Acetyl Chloride +

-

Ambident Nucleophilicity: The indole nitrogen (N1) and the C3 carbon are competing nucleophiles. Standard acyl chlorides often yield mixtures of N-acyl and C-acyl products unless conditions are strictly controlled.

-

Electronic Deactivation: The bromine atom at position 5 is electron-withdrawing (inductive effect,

). This deactivates the C3 position toward electrophilic attack compared to unsubstituted indole, often requiring stronger Lewis acids or higher temperatures, which ironically increases the risk of polymerization or debromination.

This guide provides validated alternative reagents to standard acid chlorides, focusing on regiocontrol and substrate integrity.

Module 1: Reagent Selection Strategy

Before beginning synthesis, determine your target regioisomer. The choice of reagent dictates the mechanism (Charge-controlled vs. Orbital-controlled).

Decision Matrix: Regioselective Acylation Workflow

Figure 1: Decision matrix for selecting reagents based on the desired regiochemical outcome.

Module 2: N-Acylation Alternatives (The "Soft" Approach)

The Problem: Using acid chlorides with strong bases (NaH) often leads to moisture sensitivity issues and over-acylation.[1] The Solution: Steglich-type esterification conditions using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) .

Why this works for 5-Bromoindole